molecular formula C21H22N2O2S B2665868 2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone CAS No. 477857-34-4

2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone

Cat. No.: B2665868
CAS No.: 477857-34-4
M. Wt: 366.48
InChI Key: LJYCAFKRZMNFIJ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(tert-butyl)phenyl group and at the 2-position with a sulfanyl linker connected to a 1-(4-methylphenyl)ethanone moiety. The 4-methylphenyl ethanone group introduces a ketone functionality, which may act as a hydrogen bond acceptor in molecular interactions.

Synthesis of analogous compounds involves reacting α-halogenated ketones with triazole or oxadiazole-thiol intermediates under basic conditions (e.g., sodium ethoxide in ethanol), as described in .

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-14-5-7-15(8-6-14)18(24)13-26-20-23-22-19(25-20)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYCAFKRZMNFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone (CAS No. 477857-34-4) is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O4SC_{21}H_{22}N_4O_4S, with a molecular weight of approximately 426.49 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties often exhibit significant anticancer properties. For example, studies have shown that derivatives of oxadiazoles can inhibit the proliferation of various cancer cell lines. Specific investigations into related compounds have demonstrated IC50 values in the low micromolar range against several tumor types:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)1.61 ± 0.92
Compound BHeLa (Cervical)1.98 ± 1.22
Compound CMCF-7 (Breast)< 2.00

These studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, indicating structure-activity relationships (SAR) that could apply to This compound .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole derivatives have shown promising antibacterial and antifungal activities:

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialE. coli32 µg/mL
AntifungalC. albicans16 µg/mL

These findings indicate that structural modifications can significantly affect the antimicrobial efficacy of oxadiazole derivatives .

Cholinesterase Inhibition

Another area of interest is the compound's ability to inhibit cholinesterase enzymes, which are critical in neurotransmission. Compounds with similar structures have been shown to exhibit selective inhibition towards butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases:

CompoundEnzyme TypeIC50 (µM)
Compound DAcetylcholinesterase (AChE)157.31
Compound EButyrylcholinesterase (BChE)46.42

This suggests that This compound may possess similar inhibitory properties .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in various biological assays:

  • Anticancer Efficacy : In vitro studies demonstrated that a structurally similar oxadiazole derivative showed significant growth inhibition in MCF-7 breast cancer cells with an IC50 value lower than doxorubicin.
  • Antimicrobial Properties : A study on a series of oxadiazole compounds revealed that modifications to the phenyl rings led to enhanced activity against resistant strains of bacteria.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit substantial anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

Compound Cell Line IC50 (µM)
Compound AA549 (Lung)1.61 ± 0.92
Compound BHeLa (Cervical)1.98 ± 1.22
Compound CMCF-7 (Breast)< 2.00

These findings suggest that structural modifications enhance cytotoxicity, indicating potential structure-activity relationships relevant to this compound's design and efficacy in cancer treatment .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar oxadiazole derivatives have demonstrated antibacterial and antifungal activities:

Activity Type Target Organism Minimum Inhibitory Concentration (MIC)
AntibacterialE. coli32 µg/mL
AntifungalC. albicans16 µg/mL

These results indicate that modifications to the phenyl rings can significantly affect the antimicrobial efficacy of oxadiazole derivatives .

Cholinesterase Inhibition

Another important application is the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission. Compounds with similar structures have been shown to selectively inhibit butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases:

Compound Enzyme Type IC50 (µM)
Compound DAcetylcholinesterase (AChE)157.31
Compound EButyrylcholinesterase (BChE)46.42

This suggests that the compound may possess similar inhibitory properties, making it a candidate for further research in neurodegenerative disease treatments .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in biological assays:

  • Anticancer Efficacy : In vitro studies demonstrated that a structurally similar oxadiazole derivative showed significant growth inhibition in MCF-7 breast cancer cells with an IC50 value lower than doxorubicin.
  • Antimicrobial Properties : Research on a series of oxadiazole compounds revealed that modifications led to enhanced activity against resistant strains of bacteria.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to analogs with smaller alkyl or electron-withdrawing groups (e.g., CF3 in ) .
  • Biological Activity : Thienyl and benzodioxinyl substituents () may improve aromatic stacking in enzyme active sites, as suggested by molecular docking studies in .

Physicochemical and Functional Comparisons

  • Thermal Stability : Compounds with tert-butyl or trifluoromethyl groups () exhibit higher thermal stability, making them suitable for applications like gas chromatography stationary phases .
  • Antibacterial Potential: Indole-containing analogs () demonstrate antibacterial activity, implying that the target compound’s 4-methylphenyl group could modulate similar effects depending on substituent polarity .

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